molecular formula C17H26O2S B15133514 (R)-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate

(R)-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate

Cat. No.: B15133514
M. Wt: 294.5 g/mol
InChI Key: NQICGNSARVCSGJ-YADNIXQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate is an organosulfur compound that has garnered interest in the field of organic synthesis. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

The synthesis of ®-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate involves the stereoselective NH-transfer to (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate. This reaction employs diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature. The imidation of sulfur proceeds with complete stereocontrol, yielding the desired product as a single diastereoisomer with high enantiocontrol (e.r. = 97:3) in 70% yield .

Chemical Reactions Analysis

®-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonates or sulfonamides.

    Reduction: Reduction reactions can convert it into sulfides or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles. Common reagents used in these reactions include diacetoxyiodobenzene, ammonium carbamate, and various nucleophiles.

Scientific Research Applications

®-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate has several scientific research applications:

Mechanism of Action

The mechanism by which ®-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate exerts its effects involves the stereoselective transfer of the NH group to the sulfur atom. This process is facilitated by diacetoxyiodobenzene and ammonium carbamate, which promote the formation of the desired product with high stereocontrol. The molecular targets and pathways involved in this mechanism include the sulfur atom and the NH group, which undergo nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

®-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H26O2S

Molecular Weight

294.5 g/mol

IUPAC Name

[(5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-methylbenzenesulfinate

InChI

InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16?,17?,20?/m0/s1

InChI Key

NQICGNSARVCSGJ-YADNIXQGSA-N

Isomeric SMILES

C[C@H]1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.